8-Bromo-2'-deoxyguanosine-5'-monophosphate
Description
Context as a Synthetic Nucleoside Analog in Nucleic Acid Research
Synthetic nucleoside analogs, such as 8-Bromo-2'-deoxyguanosine-5'-monophosphate, are crucial for a wide range of applications in molecular biology and biochemistry. nih.gov These man-made molecules mimic the natural building blocks of DNA and RNA, allowing researchers to investigate the structure, function, and mechanisms of nucleic acids with greater precision. copernicus.org By introducing specific modifications to the nucleobase or the sugar moiety, scientists can manipulate the properties of nucleic acids to study phenomena that would be difficult to observe with their natural counterparts. nih.gov
This compound is a prime example of a synthetic analog designed for structural studies. nih.govacs.org Its incorporation into synthetic DNA or RNA oligonucleotides provides a means to stabilize unusual nucleic acid conformations, which can then be studied using various biophysical techniques. This has been particularly important in understanding alternative DNA structures like Z-DNA. nih.govacs.org
Fundamental Significance of 8-Bromination at the Guanine (B1146940) Moiety for Conformational Studies
The introduction of a bromine atom at the 8-position of the guanine base is the key feature of this synthetic nucleotide. In naturally occurring DNA, guanine nucleotides predominantly adopt an anti-conformation around the glycosidic bond, which connects the base to the deoxyribose sugar. This conformation is energetically favorable and is a hallmark of the canonical right-handed B-DNA double helix.
However, the bulky bromine atom at the 8-position creates steric hindrance, forcing the guanine base to rotate around the glycosidic bond into a syn-conformation. nih.gov This fixed conformation is the primary reason for the utility of 8-bromoguanine (B1384121) derivatives in conformational studies. The stabilization of the syn-conformation is a critical factor in the formation and study of left-handed Z-DNA, where the purine (B94841) residues alternate between syn and anti conformations. nih.govacs.org
The conformational preference of 8-bromoguanine-containing nucleosides can be confirmed using techniques such as 2D NMR spectroscopy, specifically through Heteronuclear Overhauser Effect Spectroscopy (HOESY), which can detect the proximity of the bromine-substituted carbon to the sugar protons. nih.gov
Detailed Research Findings
The forced syn-conformation of 8-bromoguanine has been shown to significantly influence the stability and structure of nucleic acid duplexes. Research has demonstrated that the incorporation of 8-bromoguanosine (B14676) into CpG dinucleotides promotes the formation of Z-form helices even at low salt concentrations, a condition under which unmodified DNA would remain in the B-form. nih.govacs.org
Studies on oligonucleotides containing 8-bromoguanosine have provided quantitative data on the stability of Z-DNA. For instance, the melting temperature (Tm) of a DNA duplex containing 8-bromoguanine is significantly higher than its unmodified counterpart, indicating a more stable structure. mdpi.com
Conformational Parameters of Guanine Nucleotides
| Compound | Modification | Predominant Glycosidic Conformation | Favored DNA Helix |
|---|---|---|---|
| 2'-deoxyguanosine-5'-monophosphate | None (Natural) | anti | B-form |
| This compound | 8-Bromination | syn | Z-form |
| 8-Methyl-2'-deoxyguanosine | 8-Methylation | syn | Z-form |
Thermodynamic studies have further quantified the stabilizing effect of 8-bromination on Z-RNA formation. The incorporation of 2'-O-methyl-8-methylguanosine, a related analog, into an RNA hexamer resulted in a significant increase in the melting temperature and a favorable free energy of formation for the Z-RNA conformation compared to the native RNA. mdpi.com This highlights the powerful influence of substitution at the 8-position of guanine in promoting the Z-conformation.
Thermodynamic Data for Z-RNA Formation with Modified Guanine
| RNA Duplex | Modification | ΔTm (°C) | Free Energy of Formation (ΔG°37) |
|---|---|---|---|
| Native Hexamer RNA | None | - | - |
| Hexamer with 2'-O-methyl-8-methylguanosine | 8-Methylation and 2'-O-Methylation | +6 to +15 | More Favorable |
Adapted from studies on related 8-substituted guanosine (B1672433) analogs. mdpi.com
The stability of the N-glycosidic bond itself is also affected by modifications at the C8 position. While oxidation at the C8 position to form 8-oxo-2'-deoxyguanosine significantly increases the stability of the N-glycosidic bond against hydrolysis, the effect of bromination is primarily conformational rather than on bond stability under physiological conditions. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
61286-94-0 |
|---|---|
Molecular Formula |
C10H13BrN5O7P |
Molecular Weight |
426.12 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H13BrN5O7P/c11-9-13-6-7(14-10(12)15-8(6)18)16(9)5-1-3(17)4(23-5)2-22-24(19,20)21/h3-5,17H,1-2H2,(H2,19,20,21)(H3,12,14,15,18)/t3-,4+,5+/m0/s1 |
InChI Key |
KUFMHNJQBUZBPA-VPENINKCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)COP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)COP(=O)(O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis of 8-Bromo-2'-deoxyguanosine (B1139848) Precursors
The primary precursor, 8-Bromo-2'-deoxyguanosine, is synthesized by the direct bromination of 2'-deoxyguanosine (B1662781). researchgate.net Traditional methods involved the use of bromine in water; however, this approach presents challenges. The reaction generates hydrobromic acid (HBr), creating acidic conditions that can cleave the acid-labile glycosidic bond between the deoxyribose sugar and the guanine (B1146940) base. researchgate.net Furthermore, the product is susceptible to further reaction with excess bromine. researchgate.net
To overcome these limitations, improved methods have been developed that utilize N-bromoamides under neutral conditions. researchgate.net The use of N-Bromosuccinimide (NBS) as the brominating agent in water has proven to be a particularly effective strategy. researchgate.net This method significantly improves yields and simplifies the isolation of the product, which can often be collected by simple filtration with high purity (≥99%). researchgate.net The synthesis begins with commercially available 2'-deoxyguanosine monohydrate. rsc.org
Table 1: Comparison of Synthetic Methods for 8-Bromo-2'-deoxyguanosine
| Method | Brominating Agent | Solvent | Key Conditions | Advantages / Disadvantages | Yield |
|---|---|---|---|---|---|
| Direct Bromination | Bromine (Br₂) | Water | Acidic (HBr generated) | Prone to glycosidic bond cleavage; difficult purification. researchgate.net | Variable, often low |
| N-Bromoamide | N-Bromosuccinimide (NBS) | Water | Neutral | High purity product isolated by filtration; improved yield. researchgate.net | ~85% researchgate.netrsc.org |
| N-Bromoamide | N-Bromoacetamide (NBA) | Water | Neutral | Alternative to NBS, also provides neutral conditions. researchgate.net | Moderate to high |
Strategies for Phosphorylation to 8-Bromo-2'-deoxyguanosine-5'-monophosphate
Once the 8-bromo-2'-deoxyguanosine precursor is obtained, the next critical step is the addition of a phosphate (B84403) group to the 5'-hydroxyl position of the deoxyribose sugar to yield this compound. This can be achieved through two main strategies: chemical phosphorylation and enzymatic phosphorylation.
Chemical Phosphorylation: This approach involves the use of a phosphorylating agent, such as phosphorus oxychloride (POCl₃), typically in a pyridine (B92270) solvent. semanticscholar.org This method is a standard procedure for converting nucleosides to nucleoside monophosphates. semanticscholar.org
Enzymatic Phosphorylation: An alternative to chemical synthesis is the use of phosphorylating enzymes. vu.lt Nucleoside kinases catalyze the transfer of a phosphate group from a donor, most commonly a nucleoside 5'-triphosphate like ATP, to the 5'-hydroxyl group of the target nucleoside. vu.lt Specific kinases can be employed for this purpose, offering high selectivity and avoiding the need for protecting groups that are often required in chemical synthesis. vu.ltnih.gov
Derivatization for Oligonucleotide Synthesis
For 8-Bromo-2'-deoxyguanosine to be used in automated DNA synthesis, it must be converted into a stable, activated phosphoramidite (B1245037) building block. researchgate.netmdpi.com
The synthesis of the phosphoramidite derivative is a multi-step process that begins with the protection of reactive functional groups on the 8-bromo-2'-deoxyguanosine precursor. researchgate.netresearchgate.net
Protection of the Exocyclic Amine: The N²-amino group of the guanine base is protected to prevent side reactions during oligonucleotide synthesis. A common protecting group is dimethylformamidine (dmf), which is favored for its lability. researchgate.net
Protection of the 5'-Hydroxyl Group: The 5'-hydroxyl group of the deoxyribose is protected with a dimethoxytrityl (DMT) group. This is achieved by reacting the nucleoside with dimethoxytrityl chloride in pyridine. researchgate.netresearchgate.net The DMT group is crucial as it is removed at the beginning of each coupling cycle in solid-phase synthesis to allow for chain elongation.
Phosphitylation: The final step is the reaction of the 3'-hydroxyl group with a phosphitylating agent. A widely used reagent is (2-cyanoethoxy)-(N,N-diisopropylamino)chlorophosphine in the presence of a mild base like N,N-diisopropylethylamine (DIPEA). researchgate.netresearchgate.net This reaction yields the final 5'-DMT-N²-dmf-8-bromo-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, the building block ready for use in DNA synthesizers. researchgate.net
Table 2: Properties of 8-Bromo-2'-deoxyguanosine CED Phosphoramidite
| Property | Value / Description |
|---|---|
| Full Chemical Name | 5'-Dimethoxytrityl-N2-dimethylaminomethylidene-8-bromo-2'-deoxyGuanosine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite |
| Molecular Formula | C₄₃H₅₂BrN₈O₇P or C₄₄H₅₃BrN₇O₈P (depending on protecting group) |
| Application | Incorporation of 8-Bromo-dG into synthetic oligonucleotides. mdpi.comtrilinkbiotech.com |
| Coupling | Compatible with standard automated solid-phase DNA synthesis cycles. researchgate.net |
| Deprotection | Typically achieved with concentrated aqueous ammonia. researchgate.net |
The 8-Bromo-2'-deoxyguanosine phosphoramidite is incorporated into DNA sequences using standard solid-phase synthesis on an automated synthesizer. researchgate.netmdpi.com The process follows a four-step cycle for each nucleotide addition:
Detritylation: The acid-labile DMT group is removed from the 5'-end of the growing oligonucleotide chain, which is attached to a solid support.
Coupling: The activated phosphoramidite of 8-bromo-2'-deoxyguanosine is added, and it couples to the newly freed 5'-hydroxyl group.
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles.
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester linkage.
This cycle is repeated until the desired sequence is synthesized. Finally, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed, typically with aqueous ammonia, to yield the final modified DNA strand. researchgate.net The presence of 8-bromoguanine (B1384121) can stabilize Z-DNA conformations. researchgate.netbiosyn.com
Formation of Secondary Products and Adducts from 8-Bromo-2'-deoxyguanosine as Starting Material
8-Bromo-2'-deoxyguanosine is a valuable starting material for the synthesis of other significant nucleoside derivatives and adducts. Its utility stems from the reactivity of the C8-bromo substituent, which can be displaced or modified.
8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG): 8-Bromo-2'-deoxyguanosine is a key intermediate in the synthesis of 8-oxo-dG, a major product of oxidative DNA damage. researchgate.net The bromo group can be displaced to introduce the oxygen function at the C8 position.
C8-Amine Adducts: The bromo group can be substituted by nitrogen nucleophiles. For example, the Buchwald–Hartwig aryl-amination reaction, a palladium-catalyzed cross-coupling, has been used to synthesize C8-amine adducts by reacting protected 8-bromo-2'-deoxyguanosine with aromatic amines. rsc.org
O-linked Phenoxyl Adducts: Nucleophilic substitution reactions can also be used to form oxygen-linked adducts. Substituted phenols can react with protected 8-bromo-dG, often promoted by a base or palladium catalyst, to form 8-phenoxy-2'-deoxyguanosine analogues.
5',8-Cycloguanosine: Theoretical studies have shown that electron attachment to 8-bromo-2'-deoxyguanosine can lead to the loss of the bromide anion, forming a reactive guanyl radical. nih.gov This radical can then undergo intramolecular cyclization, leading to the formation of lesions such as 5',8-cycloguanosine. nih.gov
8-Aminoguanine (B17156): During the deprotection of oligonucleotides with ammonia, there is a potential for the displacement of the 8-bromo group to form 8-aminoguanine as a side product, although using the dmf protecting group on the exocyclic amine minimizes this degradation. researchgate.net
Table of Mentioned Compounds
| Chemical Name | Abbreviation / Synonym |
| 8-Bromo-2'-deoxyguanosine | 8-Br-dG |
| This compound | 8-Br-dGMP |
| 2'-deoxyguanosine | dG |
| 2'-deoxyguanosine monohydrate | - |
| N-Bromosuccinimide | NBS |
| N-Bromoacetamide | NBA |
| Hydrobromic acid | HBr |
| Phosphorus oxychloride | POCl₃ |
| Adenosine triphosphate | ATP |
| Dimethylformamidine | dmf |
| Dimethoxytrityl chloride | DMT-Cl |
| 5'-Dimethoxytrityl | DMT |
| (2-cyanoethoxy)-(N,N-diisopropylamino)chlorophosphine | - |
| N,N-diisopropylethylamine | DIPEA, Hünig's base |
| 5'-DMT-N²-dmf-8-bromo-2'-deoxyguanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite | 8-Br-dG phosphoramidite |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine | 8-oxo-dG |
| 8-phenoxy-2'-deoxyguanosine | - |
| 5',8-cycloguanosine | - |
| 8-Aminoguanine | - |
| Pyridine | - |
| Aqueous ammonia | - |
Molecular Conformation and Structural Dynamics Within Nucleic Acids
Impact on N-Glycosidic Bond Conformation: Syn/Anti Preferences
The orientation of the purine (B94841) base relative to the deoxyribose sugar is defined by the torsion angle (χ) around the N-glycosidic bond. This bond allows for two primary conformations: anti and syn. In the anti conformation, the bulk of the base is positioned away from the sugar ring, which is the predominant form for standard nucleotides in B-DNA. colostate.edu In the syn conformation, the base is rotated to sit over the sugar ring. colostate.edu The substitution at the C8 position of a purine nucleoside directly influences this conformational preference. nih.govresearchgate.net
The presence of a bulky substituent, such as a bromine atom, at the 8-position of the guanine (B1146940) base introduces significant steric hindrance. nih.govresearchgate.net This steric clash between the substituent and the deoxyribose ring makes the normally favored anti conformation energetically unfavorable. Consequently, the purine base is forced to rotate around the N-glycosidic bond, adopting the syn conformation to minimize this steric repulsion. nih.govresearchgate.net This strong preference for the syn conformation is a hallmark of 8-substituted purine nucleosides and contrasts sharply with the anti preference of natural deoxyguanosine in canonical B-DNA. colostate.eduresearchgate.net This induced conformational switch is a critical feature utilized in structural biology to probe and control nucleic acid architecture. researchgate.netgoettingen-research-online.de
G-quadruplexes (G-quartets) are four-stranded nucleic acid structures formed in guanine-rich sequences, such as those found in telomeres. plos.org These structures are composed of stacked G-tetrads, which are planar arrangements of four guanine bases connected by Hoogsteen hydrogen bonds. nih.govmdpi.com A key feature of G-quadruplex topologies is that the guanines within a tetrad can adopt both syn and anti conformations. mdpi.comnih.gov
Because 8-bromo-2'-deoxyguanosine (B1139848) (8-Br-dG) is sterically locked into the syn conformation, it serves as a powerful tool for elucidating the specific conformational requirements at each guanine position within a G-quadruplex. researchgate.netnih.gov By strategically substituting dG residues with 8-Br-dG, researchers can stabilize or destabilize the quadruplex, depending on whether the native guanine at that position adopts a syn or anti conformation. nih.gov
For instance, in studies on antiparallel G-quadruplexes, substituting an 8-Br-dG at a position that naturally prefers the syn conformation can increase the thermal stability (melting temperature, Tm) of the structure. nih.gov Conversely, placing the syn-locked 8-Br-dG at a position that requires an anti conformation introduces an energetic penalty and destabilizes the quadruplex. nih.govnih.gov This methodology allows for the precise mapping of the syn and anti patterns within various G-quadruplex folds.
| Sequence/Structure | Modification Position | Effect on Tm (°C) | Inferred Native Conformation | Reference |
|---|---|---|---|---|
| [d(TGGGT)]4 | G2 (TGGGT) | Increased Stability | Syn | nih.gov |
| [d(TGGGT)]4 | G3 (TGGGT) | Increased Stability | Syn | nih.gov |
| [d(TGGGT)]4 | G4 (TGGGGT) | Decreased Stability | Anti | nih.gov |
| Rb Gene ODN 1 | Substitutions at first dG of GG steps | Increase of 3-5°C | Syn | nih.gov |
| Rb Gene ODN 1 | Substitution at second dG of GG step | Decreased Stability | Anti | nih.gov |
Influence on Deoxyribose Sugar Puckering
The conformation of the five-membered deoxyribose ring, known as sugar pucker, is another critical determinant of nucleic acid structure. The two most common puckers are C2'-endo, characteristic of B-DNA, and C3'-endo, characteristic of A-DNA and RNA. colostate.edunih.gov The sugar pucker and the N-glycosidic bond conformation are intrinsically linked. nih.gov
The strong preference for the syn conformation induced by the 8-bromo substituent significantly influences the sugar pucker equilibrium. While unmodified deoxyguanosine in B-DNA typically exhibits a C2'-endo sugar pucker, the syn conformation of 8-bromo-2'-deoxyguanosine is often associated with a shift towards a C3'-endo pucker. goettingen-research-online.denih.gov This conformational coupling is a key reason why the incorporation of 8-Br-dG can induce a transition from the canonical B-form DNA to alternative helical forms like Z-DNA, where the purines adopt a syn conformation and the sugars favor a C3'-endo pucker for guanosine (B1672433) residues. researchgate.netgoettingen-research-online.de
Effects on DNA Duplex Stability and Base Pairing
The incorporation of 8-bromo-2'-deoxyguanosine-5'-monophosphate into a standard DNA double helix has profound and generally destabilizing effects on both the thermodynamic stability of the duplex and the fidelity of base pairing.
The stability of a DNA duplex is a result of a delicate balance of forces, including hydrogen bonding and base stacking interactions. atdbio.com The structural perturbations caused by 8-Br-dG significantly disrupt this balance. Multiple studies have shown that DNA duplexes containing an 8-Br-dG residue paired with any of the natural bases are considerably less stable than the corresponding unmodified duplexes. researchgate.netnih.gov This destabilization is reflected in a lower melting temperature (Tm), which is the temperature at which half of the duplex molecules dissociate. The decrease in stability is a direct consequence of the poor geometric fit of the syn-oriented 8-Br-dG within a B-form duplex, leading to distorted hydrogen bonding and suboptimal base stacking. researchgate.net
| Duplex Type | Modification | Observation | Reference |
|---|---|---|---|
| DNA Duplex | 8-Br-dG paired with natural bases | Significantly lower melting temperatures (Tm) compared to unmodified duplexes. | researchgate.netnih.gov |
| Alternating CG Decamer | Substitution of G with 8-Br-dG | Stabilizes Z-form to the extent that the B-form is not observed. | researchgate.netnih.gov |
| Mismatched Duplex (S-cdG·dA) | (5′S)-8,5′-cyclo-2′-deoxyguanosine (S-cdG) | Tm reduced by 8°C compared to unmodified dG·dA mismatch. | acs.org |
| Mismatched Duplex (S-cdG·dT) | (5′S)-8,5′-cyclo-2′-deoxyguanosine (S-cdG) | Tm reduced by 5°C compared to unmodified dG·dT mismatch. | acs.org |
Canonical Watson-Crick base pairing between guanine and cytosine requires the guanine to be in the anti conformation. colostate.eduyoutube.com Since 8-Br-dG is strongly biased towards the syn conformation, its ability to form a standard Watson-Crick pair with cytosine is severely compromised. researchgate.netnih.gov
Structural studies have revealed that when an incoming deoxycytidine triphosphate (dCTP) is paired with a templating 8-Br-dG in the active site of a DNA polymerase, the 8-Br-dG can be forced into an anti conformation to form a Watson-Crick pair. nih.gov However, this arrangement is less stable than a standard G-C pair. More significantly, the syn conformation of 8-Br-dG promotes alternative base pairing schemes. It can readily form a Hoogsteen base pair with an incoming guanine analog, a pairing that is accommodated within the active site of DNA polymerase β. nih.gov This aberrant pairing, where a syn-8-Br-dG pairs with another guanine, provides a structural basis for the G-to-C transversions observed as a result of this DNA lesion. nih.gov The presence of 8-Br-dG can also lead to misincorporation of other bases, such as adenine (B156593) and thymine (B56734), and even single-base deletions, highlighting its mutagenic potential. nih.gov
Stabilization and Modulation of Non-Canonical Nucleic Acid Structures
The bulky bromine atom at the 8-position of the guanine base sterically favors the syn conformation of the glycosidic bond, a significant deviation from the more common anti conformation found in B-DNA. This preference for the syn conformation is a key factor in the stabilization of alternative DNA structures such as Z-DNA and can also influence the formation of G-quadruplexes.
The incorporation of 8-bromoguanine (B1384121) (GBr) into DNA sequences with alternating purine-pyrimidine motifs, particularly (CG)n repeats, is a potent inducer of the transition from the right-handed B-DNA to the left-handed Z-DNA conformation. nih.gov The Z-DNA structure is characterized by a zigzagging sugar-phosphate backbone and requires the purine residues to adopt a syn conformation, a condition readily met by 8-bromoguanine. rcsb.org
Studies on decamers with alternating CG sequences have shown that the substitution of guanine with 8-bromoguanine dramatically stabilizes the Z-form. In fact, the stabilization is so significant that the B-form is not observed even in the absence of high salt concentrations, which are typically required to induce the B-to-Z transition in unmodified DNA. nih.gov For instance, a decamer containing two 8-bromoguanine residues exists in the Z-form even at 0 M NaCl. nih.gov This contrasts sharply with the unmodified d(CGCGCGCGCG)2 which requires approximately 2.2 M NaCl to achieve the midpoint of its B-to-Z transition. nih.gov
The stabilizing effect is also observed in sequences that are less prone to forming Z-DNA. For example, an 8-mer DNA duplex containing two 8-trifluoromethyl-2'-deoxyguanosine modifications (a mimic of 8-bromoguanine's steric effect) and a non-alternating AT base pair showed a B-to-Z transition midpoint at 148 mM NaCl, whereas the natural counterpart requires over 5000 mM NaCl. researchgate.net This demonstrates the powerful influence of the 8-position modification in promoting the Z-DNA conformation under physiologically relevant salt concentrations.
Table 1: Midpoint NaCl Concentrations for B-Z Transition in Modified Oligonucleotides
| Oligonucleotide Sequence | Modification | Midpoint NaCl Concentration (M) |
|---|---|---|
| d(CGCGCGCGCG)₂ | None | ~2.2 |
| d(5G5GCGCGCG)₂ | Two 5-bromocytosines | 1.2 |
| d(CBCBCGCGCG)₂ | Two 8-bromoguanines | No transition, Z-form at 0 M NaCl |
| d(CGCFGCG)₂ | One 8-trifluoromethylguanosine | 0.022 |
| d(CGCGCG)₂ | None | 2.6 |
Data sourced from studies on modified oligonucleotides. nih.govnih.gov
The influence of 8-bromo-2'-deoxyguanosine on G-quadruplex structures is complex and highly dependent on the position of the modification within the G-tracts. G-quadruplexes are four-stranded structures formed from guanine-rich sequences, and the guanines within the G-tetrads can adopt either syn or anti conformations. The inherent preference of 8-bromoguanine for the syn conformation can be exploited to probe and modulate G-quadruplex topology.
A study on the tetramolecular quadruplex [d(TGGGT)]4 investigated the effects of substituting different guanine residues with 8-bromoguanine. nih.gov The introduction of 8-bromoguanine at specific positions resulted in quadruplexes with a tetrad of 8-Br-dGs in a syn conformation, a feature not typically observed in other parallel quadruplex structures. nih.gov The stability of these modified quadruplexes varied significantly with the position of the substitution. For instance, [d(TGBrGGT)]4 and [d(TGGBrGT)]4 were found to be more thermally stable than the unmodified sequence, while [d(TGGGBrT)]4 was significantly less stable. nih.gov
Further research on oligonucleotides with two or three 8-bromoguanine substitutions, such as d(TGBrGBrGT) and d(TGBrGGBrT), revealed that these modifications dramatically affect the quadruplex structure, leading to different Circular Dichroism (CD) profiles and thermal stabilities compared to the natural counterpart. nih.gov These findings highlight that the incorporation of 8-bromo-2'-deoxyguanosine can be a valuable tool for creating novel G-quadruplex structures with altered stability and potential applications as aptamers or catalysts. nih.gov
Biochemical Reactivity and Enzymatic Processing
Interactions with Nucleotide-Metabolizing Enzymes
The bulky and electronegative bromine substituent at the 8-position of the guanine (B1146940) base modifies the shape and electronic properties of the nucleotide, influencing its recognition and processing by enzymes that typically act on dGMP.
Guanylate kinase (GK) is a crucial enzyme in purine (B94841) metabolism, catalyzing the phosphorylation of guanosine (B1672433) monophosphate (GMP) to guanosine diphosphate (B83284) (GDP), using ATP as the phosphate (B84403) donor. wikipedia.orgproteopedia.org The enzyme's function is essential for recycling GMP and, by extension, cGMP. proteopedia.orguniprot.org
The catalytic process of guanylate kinase involves distinct steps of substrate binding and conformational change. Studies on various forms of the enzyme, including fungal guanylate kinase, have shown that it is possible to uncouple substrate binding from catalytic activity. For instance, a single amino acid mutation (S35P) in a fungal GK can eliminate its enzymatic activity without preventing it from binding to its substrate, GMP. nih.gov This indicates that while the enzyme might still physically accommodate the modified nucleotide in its binding pocket, the subsequent steps required for catalysis, such as the induced-fit closing motion, may be hindered.
While direct kinetic studies on 8-Bromo-2'-deoxyguanosine-5'-monophosphate with guanylate kinase are not extensively detailed in the provided literature, the principle of substrate recognition is key. The inability of some bacterial GKs to be inhibited by analogs like (p)ppGpp is attributed to a complete lack of binding. nih.gov Therefore, the recognition and binding of this compound to the active site of guanylate kinase is the critical first step that determines if it can act as a substrate, an inhibitor, or not interact at all. The steric bulk of the bromine atom at the C8 position could potentially interfere with the precise alignment required for phosphoryl transfer.
Cytosolic purine 5'-nucleotidases are responsible for the dephosphorylation of nucleoside monophosphates, playing a role in maintaining the balance of nucleotide pools within the cell. Research on related 8-substituted guanosine derivatives provides insight into the potential interaction of this compound with these enzymes.
A study involving the synthesis of 8-substituted selenoguanosine cyclic 3',5'-phosphates, which utilized 8-bromoguanosine (B14676) 5'-monophosphate as a synthetic intermediate, investigated the susceptibility of these compounds to hydrolysis by phosphodiesterase. The findings revealed that the majority of the 8-substituted selenoguanosine cyclic 3',5'-phosphates were resistant to enzymatic hydrolysis. nih.gov This resistance suggests that the substitution at the 8-position of the guanine ring can significantly impede the action of phosphodiesterases and, by extension, nucleotidases. The bulky bromine atom likely creates steric hindrance that prevents the proper docking of the substrate into the enzyme's active site, thereby inhibiting hydrolysis.
Participation in Deoxyguanosine Monophosphate Metabolic Pathways
The metabolism of nucleotides is a tightly regulated network of pathways involving de novo synthesis, salvage, interconversion, and degradation. reactome.org The introduction of a halogen at the C8 position of guanine is expected to divert this compound from the standard metabolic fate of its parent molecule, dGMP.
Normally, dGMP is phosphorylated to dGDP and then to dGTP for incorporation into DNA. wikipedia.org However, modified nucleotides are often recognized by cellular surveillance mechanisms. For instance, oxidized purines like 8-oxoguanine (8-oxoG), a lesion with structural similarities to an 8-substituted guanine, are targeted by specific DNA repair enzymes such as 8-oxoguanine DNA glycosylase (OGG1). nih.govsemanticscholar.org This enzyme is responsible for excising the damaged base from DNA, initiating the base excision repair pathway. nih.govsemanticscholar.org
There are established pathways for the accumulation of modified bases like 8-oxoguanine in nucleic acids, which include the direct oxidation of the guanine within DNA or the incorporation of an oxidized deoxyguanosine triphosphate (like 8-oxo-dGTP) from the nucleotide pool. nih.gov By analogy, if this compound were to be phosphorylated to its triphosphate form, it could potentially be incorporated into DNA, leading to structural distortions and triggering DNA repair responses. The presence of such a modified base in DNA or in the nucleotide pool would likely mark it for removal or catabolism rather than for participation in standard metabolic interconversions. nih.gov
Photochemical and Radical-Induced Transformations
This compound exhibits significant reactivity when exposed to ultraviolet radiation and radical species, leading to distinct chemical transformations.
The one-electron reduction of 8-halopurine derivatives is a well-studied process that leads to the cleavage of the carbon-halogen bond. Studies on 8-bromo-2-aminoadenosine, a closely related 8-halopurine nucleoside, provide a clear mechanistic model. When subjected to one-electron reduction by hydrated electrons (e-aq), the electron adduct of the 8-brominated compound is formed. nih.gov This intermediate subsequently undergoes a rapid, first-order decay involving the ejection of a bromide ion (Br-). nih.gov
This debromination process results in the formation of a purinyl radical, which is then protonated by water to yield tautomeric forms of the one-electron oxidized purine. nih.gov The final product of this reaction pathway, confirmed by gamma-radiolysis studies, is the corresponding non-halogenated nucleoside (in the case of the model compound, 2-aminoadenosine). nih.gov A similar mechanism is anticipated for this compound, where one-electron reduction would lead to the formation of a guanyl radical and ultimately 2'-deoxyguanosine-5'-monophosphate. The kinetics of this process can be influenced by factors such as the presence of phosphate, which has been shown to accelerate the tautomerization step. nih.gov
| Reaction Step | Description | Key Intermediates/Products |
| Electron Addition | A hydrated electron adds to the 8-bromoguanine (B1384121) moiety. | Electron adduct of 8-Br-dGMP |
| Debromination | The electron adduct rapidly loses a bromide ion. | Guanyl radical, Bromide ion (Br⁻) |
| Protonation | The guanyl radical is protonated by water. | Tautomers of one-electron oxidized guanosine |
| Final Product | The process culminates in the formation of the debrominated nucleotide. | 2'-deoxyguanosine-5'-monophosphate |
This table outlines the proposed pathway for the one-electron reduction of this compound based on studies of similar 8-halopurine nucleosides.
The photosensitized oxidation of the guanine moiety in nucleotides is a significant pathway for DNA damage induced by UV-A radiation in the presence of photosensitizing molecules. rsc.org Studies on the parent compound, 2'-deoxyguanosine-5'-monophosphate (dGMP), have shown that photosensitizers like pterins can induce its degradation through a process initiated by electron transfer. rsc.org
This process, known as a Type I photochemical reaction, involves the transfer of an electron from the guanine base to the excited triplet state of the photosensitizer. rsc.org This generates a guanine radical cation (dGMP•+) and the radical anion of the photosensitizer. The dGMP•+ is a highly reactive intermediate that can undergo further reactions, including deprotonation and reaction with superoxide (B77818) radicals, to form various oxidation products. These products include derivatives of imidazolone, dehydroguanidinohydantoin, and guanidinohydantoin. rsc.org While singlet oxygen (a Type II mechanism) can also be generated by photosensitizers, the electron transfer pathway is often the dominant mechanism for guanine oxidation. rsc.org The presence of a bromine atom at the C8 position can influence the electron-donating properties of the guanine ring and potentially alter the kinetics and product distribution of these photosensitized oxidation reactions.
| Product Category | Example Compounds |
| Imidazolone Derivatives | Deoxyribonucleoside 5'-monophosphate of imidazolone |
| Hydantoin Derivatives | Deoxyribonucleoside 5'-monophosphate of dehydroguanidinohydantoin, guanidinohydantoin |
| Oxazolone Derivatives | Deoxyribonucleoside 5'-monophosphate of oxazolone |
| Spiro Derivatives | Deoxyribonucleoside 5'-monophosphate of spiroiminodihydantoin |
This table lists the major products identified from the photosensitized oxidation of 2'-deoxyguanosine-5'-monophosphate, which provides a basis for understanding the potential oxidation products of its 8-bromo derivative.
Guanyl Radical Formation and its Tautomerization
The formation of a guanyl radical from this compound is a critical event in its biochemical reactivity, primarily initiated by one-electron reduction. This process leads to the generation of a transient and highly reactive species that can undergo further transformations, including tautomerization.
One-Electron Reduction and Radical Formation
The reaction is initiated by the capture of a hydrated electron (eaq-) by the 8-bromoguanine moiety. This addition of an electron to the molecule results in the formation of a radical anion. Theoretical models suggest that the electron adduct of 8-bromoguanine derivatives, upon protonation at the C8 position, forms a π-complex where the bromine atom is positioned above the molecular plane. nih.gov This intermediate is highly unstable and promptly eliminates a bromide ion (Br-). nih.gov
This elimination step is crucial as it leads to the formation of a guanyl radical. Studies using pulse radiolysis have been instrumental in observing these short-lived intermediates. nih.gov The reaction of hydrated electrons with 8-bromo-2'-deoxyguanosine (B1139848) produces an initial transient species that decays unimolecularly to yield the one-electron oxidized form of 2'-deoxyguanosine (B1662781). nih.gov
Tautomerization of the Guanyl Radical
Following its formation, the guanyl radical exists as two primary tautomers: the aminic G(N1-H)• form and the iminic G(N2-H)• form. nih.gov These tautomers are in equilibrium and have distinct chemical and physical properties.
The one-electron reduction of 8-bromo-2'-deoxyguanosine initially produces the less stable iminic tautomer, G(N2-H)•. nih.gov This species is characterized by a distinct absorption spectrum. Subsequently, it undergoes a first-order tautomerization to the more stable aminic tautomer, G(N1-H)•. nih.gov This tautomerization from the iminic to the aminic form is a water-assisted process. nih.gov
The rate of this tautomerization has been determined through kinetic studies. For the transformation of syn-G(N2-H)• to G(N1-H)•, where the sugar moiety is 2'-deoxyribose (as in 8-bromo-2'-deoxyguanosine), the rate constant is 5.0 × 104 s−1. nih.gov This rate is influenced by factors such as pH and the presence of phosphate, which can accelerate the process. nih.gov
The two tautomers exhibit different spin density distributions. In the G(N1-H)• tautomer, the unpaired electron is primarily localized on the N3, O6, C5, and C8 atoms. In contrast, the G(N2-H)• tautomer has the unpaired electron density mainly at the N3, C5, C8, and N2 positions. nih.gov These differences in electron distribution contribute to their distinct reactivity and spectroscopic properties.
The table below summarizes the key characteristics of the guanyl radical tautomers formed from this compound.
| Tautomer | Formation Pathway | Relative Stability | Key Characteristics |
| G(N2-H)• (iminic) | Initial product of one-electron reduction of 8-bromo-2'-deoxyguanosine followed by bromide elimination. nih.gov | Less stable | Characterized by a distinct absorption spectrum. nih.gov |
| G(N1-H)• (aminic) | Formed via tautomerization of the G(N2-H)• tautomer. nih.gov | More stable | Spectrum is identical to that obtained from one-electron oxidation of guanosine. nih.gov |
The study of guanyl radical formation and its tautomerization is fundamental to understanding the subsequent chemical fate of this compound within a biological system, including its potential to induce oxidative DNA damage.
Role in Dna Damage and Mutagenesis Research Models
Induction of Mutagenic Lesions and DNA Adducts
The presence of a bulky bromine atom at the C8 position makes 8-bromo-2'-deoxyguanosine (B1139848) a useful starting material for studying various forms of DNA damage. It is employed in research to understand the formation of complex lesions and to probe the effects of chemical modifications at this specific site on the guanine (B1146940) base.
One of the significant classes of DNA damage is the formation of 5',8-cyclopurine deoxynucleosides (cPu), which are tandem lesions involving both the base and the sugar phosphate (B84403) backbone of DNA. mdpi.comnih.gov These lesions are formed primarily through the attack of hydroxyl radicals on the DNA strand. nih.govnih.gov The process involves the abstraction of a hydrogen atom from the C5' position of the deoxyribose sugar, creating a C5' radical. nih.gov This radical can then attack the C8 position of the purine (B94841) base, forming a covalent bond and resulting in a cyclized structure. mdpi.comnih.gov
In research models, 8-bromo-2'-deoxyadenosine (B120125) and 8-bromo-2'-deoxyguanosine are used as synthetic precursors to generate these specific lesions. mdpi.com Through processes like continuous radiolysis or photolysis, scientists can induce the cyclization reaction, yielding the four diastereoisomers of 5',8-cyclopurine deoxynucleosides (R-cdA, S-cdA, R-cdG, and S-cdG). mdpi.com This synthetic capability is crucial for creating DNA templates with site-specific cyclopurine lesions, which are then used to study their biological consequences, such as their recognition by repair enzymes and their impact on DNA replication and transcription. mdpi.comnih.gov The formation of these lesions is conformation-dependent; for instance, the (5'R)-diastereomers are predominantly formed in single-stranded DNA, while the (5'S)-diastereomers are more common in double-stranded DNA. nih.goviaea.org
The C8 position of guanine is a known site for the attachment of various chemical agents, forming what are known as C8-adducts. 8-Bromo-2'-deoxyguanosine is utilized in studies to understand the properties of adducts at this position. For example, it is structurally analogous to other halogenated guanine adducts, such as 8-chloro-2'-deoxyguanosine (B1436716) (8-Cl-dG), which is a major DNA adduct formed by hypochlorous acid at sites of inflammation. nih.gov Research on compounds like 8-Br-dG helps to elucidate how such bulky adducts are processed by the cellular machinery. nih.gov Studies on the reactions of radical cations of 8-bromoguanine (B1384121) with reactive oxygen species like singlet oxygen further explore the potential for synergistic, oxidatively generated damage that can occur at the C8 position. nih.gov
Miscoding Properties during DNA Replication
A primary consequence of DNA damage is the potential for miscoding during DNA replication, leading to mutations. The modification at the C8 position of guanine in 8-Br-dG significantly alters its base-pairing properties. The bulky bromine atom favors a syn conformation for the nucleoside, as opposed to the typical anti conformation of standard guanosine (B1672433). frontiersin.org This syn conformation exposes the Hoogsteen edge of the base, allowing it to form a stable base pair with adenine (B156593) instead of its correct partner, cytosine. frontiersin.orgnih.gov This propensity for mispairing is a key reason why 8-Br-dG and its analogue, 8-oxoguanine (8-oxoG), are considered pre-mutagenic lesions. nih.govnih.gov
To understand the mutagenic potential of C8-modified guanine, researchers construct DNA templates containing a single, site-specific 8-Br-dG lesion and use them in in-vitro replication assays with various DNA polymerases. These studies measure the ability of a polymerase to bypass the lesion and the accuracy of nucleotide incorporation opposite it.
For instance, studies on the related lesion 8-chloro-2'-deoxyguanosine showed that human DNA polymerase η could bypass the lesion readily and correctly, while polymerases α and κ were slightly impeded. nih.gov Specifically, polymerase κ was found to be more error-prone, promoting deletions and misincorporations opposite the lesion. nih.gov While direct fidelity data for 8-Br-dG across a wide range of polymerases is specific to individual research contexts, the general principle is that the lesion presents a challenge to the polymerase's fidelity-checking mechanisms. The polymerase's active site architecture determines how it accommodates the modified base, influencing whether it allows for correct (with cytosine) or incorrect (with adenine) base pairing. nih.govnih.gov
The preferred syn conformation of 8-Br-dG leads to a specific pattern of mutations. When a DNA polymerase encounters 8-Br-dG in the template strand, it frequently mis-incorporates deoxyadenosine (B7792050) monophosphate (dAMP) opposite the lesion due to the stable 8-Br-dG(syn):A(anti) base pair. frontiersin.org If this mismatch is not corrected by cellular repair systems, a subsequent round of replication will result in the original G:C base pair being converted into a T:A base pair. This specific type of mutation is known as a G→T transversion. frontiersin.orgnih.gov
Studies using shuttle vector plasmids containing a single 8-Br-dG lesion in human cells have confirmed this mutational specificity. nih.gov The predominant mutation induced by 8-Br-dG was found to be a G→T transversion. nih.gov However, other mutations, including G→C and G→A, as well as single-base deletions, were also observed, albeit at lower frequencies. nih.gov The exact frequency and type of mutation can vary depending on the specific DNA polymerase involved in bypassing the lesion. nih.govnih.gov
Table 1: Mutational Specificity of 8-Bromoguanine in Human Cells This table summarizes the types of mutations induced by the presence of a single 8-bromoguanine (8BrG) lesion in a shuttle vector plasmid transfected into human cell lines, as observed in research studies.
| Mutation Type | Description | Prevalence | Reference |
|---|---|---|---|
| G → T Transversion | Guanine is replaced by Thymine (B56734). | Predominant mutation. | nih.gov |
| G → C Transversion | Guanine is replaced by Cytosine. | Observed. | nih.gov |
| G → A Transition | Guanine is replaced by Adenine. | Observed. | nih.gov |
| delG | Deletion of the guanine base. | Observed. | nih.gov |
Impact on Cellular Responses to DNA Integrity (as Research Observations)
The introduction of lesions like 8-Br-dG into DNA triggers a complex network of cellular responses aimed at maintaining genome integrity. These responses include the activation of DNA repair pathways and cell cycle checkpoints. The presence of 8-Br-dG and its mispairs are recognized by the cell's surveillance systems.
Research has shown that specific DNA glycosylases, which are key enzymes in the Base Excision Repair (BER) pathway, are involved in processing these lesions. For example, the MUTYH protein has been found to exhibit glycosylase activity against adenine that is mispaired with 8-Br-dG. nih.gov This action removes the incorrect adenine, giving the cell another opportunity to repair the original lesion. Furthermore, the SMUG1 and TDG proteins show activity against thymine mispaired with 8-Br-dG, which would arise from a G→T mutation. nih.gov The study of how these and other repair proteins interact with 8-Br-dG provides valuable insights into the specificity and limitations of the DNA repair machinery. The accumulation of related lesions like 8-oxoguanine, if not properly repaired, can lead to genetic instability and is associated with various disease states. nih.gov The cellular response to such damage is not limited to repair; it can also involve the activation of broader signaling pathways, such as the Ras GTPase pathway, which can be triggered by the byproducts of DNA repair. nih.gov
Inhibition of DNA Synthesis
The incorporation of nucleotide analogs into DNA is a key mechanism by which DNA synthesis can be disrupted. While specific studies on the direct inhibitory effects of 8-Bromo-2'-deoxyguanosine-5'-monophosphate are not extensively detailed in available literature, the impact of its corresponding triphosphate form (8-Br-dGTP) and the nucleoside (8-Br-dG) on DNA polymerases and synthesis provides significant insight.
Research on related compounds demonstrates that modifications to the guanine base can interfere with the fidelity and processivity of DNA polymerases. For instance, the presence of a bulky substituent at the 8-position, such as a bromine atom, can alter the hydrogen bonding properties and the preferred conformation of the nucleotide. This shift towards the syn conformation is a structural feature also seen in 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), a major product of oxidative DNA damage. The structural mimicry of this damaged base's conformation allows 8-bromo-substituted nucleotides to be used as probes for the activity of DNA repair enzymes and polymerases.
Studies on related cyclic analogs, such as 8-bromo-cGMP, have shown an ability to inhibit DNA synthesis in certain cellular contexts researchgate.net. While not a direct measure of 8-Br-dGMP's action, it supports the principle that brominated guanosine compounds can exert anti-proliferative effects. The general mechanism for nucleoside analogs often involves their conversion to the triphosphate form within the cell, which then acts as a competitive inhibitor or a chain terminator during DNA replication. Neoplastic cells, which often have high rates of DNA synthesis, are particularly sensitive to such disruptions researchgate.net. The incorporation of a modified base like 8-bromoguanine can lead to replication fork stalling and the inhibition of further DNA elongation, a critical aspect of mutagenesis research.
Induction of Apoptosis in Cellular Models
Nucleoside analogs are a well-established class of therapeutic agents that can induce apoptosis, or programmed cell death, in cancer cells. The primary mechanism involves the integration of these analogs into cellular DNA, which triggers cell cycle arrest and activates apoptotic pathways taylorfrancis.com. This process is a crucial line of defense against the proliferation of cells with damaged DNA.
While direct studies detailing apoptosis induction specifically by this compound are limited, the broader class of halogenated nucleosides and guanosine analogs are known to possess cytotoxic and apoptotic potential nih.govnih.gov. The incorporation of a structurally aberrant nucleotide into the genome is a potent signal for cellular stress. This can activate DNA damage response (DDR) pathways, leading to the activation of key apoptotic proteins.
For example, research on various guanosine analogs has shown they can exert cytotoxic effects and induce apoptosis in lymphoma cell lines nih.gov. The process often involves cellular uptake followed by metabolic activation. The resulting modified DNA is recognized by cellular surveillance mechanisms, which can initiate apoptosis if the damage is too extensive to be repaired. In many cases, the cytotoxicity of these compounds is linked to their ability to be metabolized into their active forms and subsequently interfere with vital cellular processes like DNA replication, ultimately leading to cell death taylorfrancis.comnih.gov.
Advanced Methodological Applications in Chemical Biology
Design of Molecular Probes for Nucleic Acid Structure and Function
The strategic incorporation of 8-Bromo-2'-deoxyguanosine (B1139848) (8-Br-dG) into synthetic oligonucleotides has enabled the creation of sophisticated molecular probes for elucidating the complex structures and functions of nucleic acids. The bromine atom at the 8-position sterically favors the syn conformation of the N-glycosidic bond, a feature that is exploited in various probing applications. researchgate.netmdpi.com This contrasts with the typical anti conformation of guanosine (B1672433) in standard B-DNA.
One of the primary applications is in X-ray crystallography for determining the three-dimensional structure of DNA. biosyn.com When 8-Br-dG is incorporated into a DNA molecule, the heavy bromine atom can be used for Multi-wavelength Anomalous Dispersion (MAD) phasing. biosyn.com This technique simplifies the process of solving the phase problem in crystallography compared to the traditional Multiple Isomorphous Replacement (MIR) method. biosyn.com Furthermore, these brominated nucleosides are photolabile, making them useful for cross-linking studies to identify and map the interaction sites within protein-DNA and protein-RNA complexes. biosyn.comglenresearch.com
The preference of 8-Br-dG for the syn conformation is also instrumental in probing non-B DNA structures. For instance, its incorporation into G-quadruplexes has been used to probe syn-anti conformational preferences within G-quartet structures. researchgate.net A notable application involves the Thrombin-Binding Aptamer (TBA), a G-quadruplex forming aptamer with anticoagulant properties. mdpi.com By strategically replacing guanosines in the syn positions with 8-Br-dG, researchers have designed TBA variants with enhanced affinity and biological activity. mdpi.com
Moreover, the presence of 8-Br-dG can induce significant conformational changes in the DNA backbone. The bromination of poly(dG-dC) sequences has been shown to stabilize the transition from the right-handed B-DNA form to the left-handed Z-DNA form. researchgate.net The substitution of guanine (B1146940) with 8-bromoguanine (B1384121) in an alternating CG decamer can stabilize the Z-form to such an extent that the B-form is not observed, even in the absence of high salt concentrations that would typically be required. researchgate.netnih.govresearchgate.net Oligonucleotides containing these modifications can then serve as probes to detect and study Z-DNA binding proteins. biosyn.com
Table 1: Applications of 8-Br-dG-Containing Oligonucleotides as Molecular Probes
| Application Area | Methodological Principle | Specific Use-Case | References |
|---|---|---|---|
| Crystallography | Multi-wavelength Anomalous Dispersion (MAD) Phasing | Determination of DNA and protein-DNA complex 3D structures. | biosyn.com |
| Cross-linking Studies | Photolability | Probing the structure of protein-DNA and protein-RNA complexes. | biosyn.comglenresearch.com |
| Conformational Analysis | Stabilization of syn conformation | Probing syn-anti preferences in G-quartet structures; stabilizing Z-DNA. | researchgate.netmdpi.com |
| Functional Probing | Aptamer Modification | Enhancing the binding affinity and biological activity of the Thrombin-Binding Aptamer. | mdpi.com |
| Protein Detection | Z-DNA Stabilization | Detection of Z-DNA binding proteins using Z-DNA-stabilized oligonucleotide probes. | biosyn.com |
Investigating DNA Fidelity and Repair Mechanisms in Model Systems
Oligonucleotides containing 8-Br-dG serve as critical model compounds for studying the mechanisms of DNA fidelity and repair. researchgate.net The compound acts as a structural mimic for one of the most significant oxidative DNA lesions, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). researchgate.netnih.gov This lesion is premutagenic and, if left unrepaired, can lead to mispairing with adenine (B156593) during DNA replication, resulting in G:C to T:A transversions. nih.govnih.gov
The biological repair of 8-oxo-dG is handled by several enzymes, and it is hypothesized that the structural perturbation caused by the lesion, specifically the increased population of the syn conformation, is a key feature recognized by these repair enzymes. researchgate.netnih.gov Because the bulky bromine atom at the C8-position forces 8-Br-dG into a stable syn conformation, it provides an excellent, non-reactive analog to study how repair enzymes recognize this specific geometry. researchgate.net By incorporating 8-Br-dG into DNA substrates, researchers can investigate the substrate recognition and processing mechanisms of DNA glycosylases, such as OGG1 (8-Oxoguanine DNA glycosylase), which is central to the Base Excision Repair (BER) pathway that removes 8-oxo-dG. nih.gov
Using these model systems, studies can dissect the structural requirements for enzyme binding and catalysis without the complication of the lesion's own chemical reactivity. This approach helps to clarify how the cellular machinery distinguishes damaged bases from their normal counterparts to maintain genomic integrity. For example, while duplexes containing 8-Br-dG paired with natural bases are significantly less stable than standard Watson-Crick pairs, this local instability can be a feature probed by repair proteins. researchgate.netnih.govresearchgate.net
Table 2: Comparison of 8-Br-dG and 8-oxo-dG as Model Lesions
| Feature | 8-Bromo-2'-deoxyguanosine (8-Br-dG) | 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) |
|---|---|---|
| Origin | Synthetic modification | Product of oxidative DNA damage |
| Conformation | Predominantly syn due to steric hindrance from the bromine atom. researchgate.netmdpi.com | Increased propensity for syn conformation compared to dG. researchgate.net |
| Primary Use in Studies | Stable structural analog to probe enzyme recognition of syn conformers. researchgate.net | Natural mutagenic lesion used to study the complete repair pathway. nih.govnih.gov |
| Biological Processing | Not a natural substrate for repair, used for mechanistic investigation. | Repaired primarily by the Base Excision Repair (BER) pathway (e.g., OGG1). nih.gov |
| Pairing Instability | Duplexes with natural bases are significantly destabilized. nih.gov | Prone to mispairing with 2'-deoxyadenosine (B1664071) if unrepaired. nih.govnih.gov |
Development of Model Systems for Mechanistic Studies
The development of model systems incorporating 8-Br-dG has been pivotal for detailed mechanistic studies of nucleic acid behavior and interactions. These systems range from specifically designed oligonucleotides to more complex aptamer constructs, allowing for the systematic evaluation of chemical modifications on biological properties. mdpi.com
A prominent example is the design of modified Thrombin-Binding Aptamers (TBAs) to mechanistically probe the relationship between structure and function. mdpi.com In one study, three TBA variants were created where guanosines in syn positions were replaced with 8-Br-dG (GBr), while guanosines in anti positions were substituted with different 2'-modified RNA analogues: locked nucleic acid (GLNA), 2'-O-methylguanosine (GOMe), or 2'-F-riboguanosine (GF). mdpi.com These model systems were used to investigate how combined modifications to the nucleobase and sugar moiety affect the aptamer's thermal stability, anticoagulant activity, and resistance to nuclease degradation. mdpi.com
The results from these model systems provided significant mechanistic insights. The variant named TBABF, which contained both 8-Br-dG and 2'-F-riboguanosine, exhibited extraordinary properties, including a melting temperature (Tm) approximately 40 °C higher than the original TBA and nearly doubled anticoagulant activity. mdpi.com Crucially, it showed unprecedented resistance to degradation by nucleases. mdpi.com These findings demonstrate how such model systems can be used to dissect the contributions of individual modifications and guide the rational design of nucleic acid-based therapeutics.
Another model system involves the use of self-complementary decamers with alternating cytosine and guanine residues. researchgate.net By replacing specific guanine residues with 8-Br-dG, researchers have been able to study the mechanism of the B-to-Z DNA transition. researchgate.net Circular dichroism studies of these models revealed that the 8-bromoguanine substitution provides a large stabilization of the Z-form, offering a powerful tool to investigate the factors governing this important conformational change. researchgate.net
Table 3: Research Findings from a TBA-Based Model System Containing 8-Br-dG
| TBA Analogue | Modifications | Melting Temp. (Tm) vs. TBA | Anticoagulant Activity vs. TBA | Nuclease Resistance (50% FBS, 24h) |
|---|---|---|---|---|
| TBA (unmodified) | None | Baseline | Baseline | Low |
| TBABL | GBr (syn positions), GLNA (anti positions) | Increased | Improved | Moderate |
| TBABM | GBr (syn positions), GOMe (anti positions) | Increased | Improved | Moderate |
| TBABF | GBr (syn positions), GF (anti positions) | ~40 °C higher | Almost doubled | High (50% of G4 species present) |
Data synthesized from findings reported in MDPI, 2023. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 8-Bromo-2'-deoxyguanosine |
| 8-Bromo-2'-deoxyguanosine-5'-monophosphate |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine |
| 8-bromoguanine |
| Adenine |
| Cytosine |
| Guanine |
| Thrombin-Binding Aptamer |
| Locked nucleic acid guanosine |
| 2'-O-methylguanosine |
| 2'-F-riboguanosine |
Analytical Methodologies for Detection and Characterization
Spectroscopic Techniques
Spectroscopy is a cornerstone for the structural elucidation of 8-BrdGMP, revealing details about its atomic connectivity and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For dGMP, proton (¹H) NMR spectroscopy in D₂O reveals characteristic signals for the purine (B94841) base (H8 proton) and the deoxyribose sugar protons (H1', H2', H2'', H3', H4', H5', H5''). researchgate.net The introduction of a bromine atom at the C8 position of the guanine (B1146940) base induces significant changes in the electronic environment. This substitution typically causes a downfield shift in the resonance of nearby protons due to the electronegativity and anisotropic effects of the bromine atom.
Table 1: Expected ¹H NMR Characteristics for 8-BrdGMP
| Proton | Expected Chemical Shift Region (ppm) | Notes |
|---|---|---|
| N1-H | ~10.5 - 11.0 | Exchangeable proton, typically broad. |
| NH₂ | ~6.5 | Exchangeable protons, typically broad. |
| H1' | ~6.0 - 6.3 | Anomeric proton, coupling to H2' and H2'' provides conformational information. |
| Sugar Protons (H2'-H5'') | ~2.0 - 4.5 | Complex region with overlapping signals from the deoxyribose ring. |
Note: This table is predictive, based on data from closely related compounds.
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is an essential tool for investigating the conformational properties of chiral molecules, particularly nucleic acids. The introduction of the bulky bromine atom at the C8 position of guanosine (B1672433) sterically favors the syn conformation of the N-glycosidic bond, as opposed to the more common anti conformation found in standard B-DNA. researchgate.net
This conformational preference has profound implications for the structure of DNA duplexes. When 8-BrdGMP is incorporated into oligonucleotides with alternating purine-pyrimidine sequences (e.g., d(CG)n), it strongly stabilizes the left-handed Z-DNA conformation. nih.govresearchgate.net CD spectroscopy is highly sensitive to this B-to-Z transition.
B-DNA: Typically exhibits a CD spectrum with a positive band around 275 nm and a negative band around 245 nm.
Z-DNA: Characterized by a distinct CD spectrum with a negative peak near 290 nm and a positive peak around 260 nm. researchgate.net
Studies have demonstrated that decamers containing 8-bromo-2'-deoxyguanosine (B1139848) show a CD spectrum characteristic of the Z-form, even in low-salt conditions that would normally favor the B-form. researchgate.net This makes CD spectroscopy a definitive method for confirming the structural impact of 8-BrdGMP incorporation into oligonucleotides.
Chromatographic Separation Methods
Chromatography is indispensable for the purification and analysis of 8-BrdGMP, separating it from precursors, byproducts, and other nucleotides.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis and purification of 8-BrdGMP and its parent compounds. The technique offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is most commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For nucleotides like 8-BrdGMP, a gradient elution is often used, where the concentration of an organic modifier (like methanol (B129727) or acetonitrile) in an aqueous buffer is gradually increased. nih.govdtic.mil This allows for the efficient separation of compounds with varying polarities. Detection is typically achieved using a UV detector, as purine bases have a strong absorbance maximum around 260 nm.
Table 2: Typical HPLC Parameters for Nucleotide Analysis
| Parameter | Description | Commonly Used |
|---|---|---|
| Column | Stationary Phase | Reversed-Phase C18, 5 µm |
| Mobile Phase A | Aqueous Buffer | Ammonium Acetate or Triethylammonium Acetate (TEAA), pH ~7.0 |
| Mobile Phase B | Organic Modifier | Acetonitrile or Methanol |
| Elution | Gradient | Linear gradient from 0-50% Mobile Phase B |
| Detection | Wavelength | UV-Vis at ~260 nm |
Note: This table represents a generalized method; specific conditions must be optimized for 8-BrdGMP.
Mass Spectrometry Applications for Adduct Identification and Quantification
Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for confirming the identity and purity of 8-BrdGMP and for quantifying its presence in biological samples. researchgate.net
Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleotides, as it allows the molecules to be transferred into the gas phase as intact ions with minimal fragmentation. researchgate.net High-resolution mass spectrometry can provide the exact mass of the compound, allowing for the unambiguous determination of its elemental composition.
The expected monoisotopic mass of 8-Bromo-2'-deoxyguanosine-5'-monophosphate (C₁₀H₁₃BrN₅O₇P) can be precisely calculated. In negative ion mode, the primary ion observed would be [M-H]⁻.
Table 3: Calculated Mass of this compound
| Formula | Ion | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| C₁₀H₁₃Br⁷⁹N₅O₇P | [M-H]⁻ | 423.9741 |
| C₁₀H₁₃Br⁸¹N₅O₇P | [M-H]⁻ | 425.9721 |
Note: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, leading to a characteristic doublet peak in the mass spectrum.
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. The parent ion is isolated and fragmented, and the resulting product ions are analyzed. Characteristic fragmentation patterns for 8-BrdGMP would include the neutral loss of the phosphate (B84403) group (H₃PO₄), the deoxyribose sugar, or cleavage of the N-glycosidic bond. This fragmentation data provides a structural fingerprint for the molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
